Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]
Overview
Description
Apicidin is a cyclic tetrapeptide produced by certain isolates of the fungus Fusarium semitectum. It is known for its potent inhibitory activity against histone deacetylases, which play a crucial role in regulating gene expression through chromatin remodeling. Apicidin has garnered significant attention due to its broad-spectrum antiparasitic and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apicidin involves the assembly of its cyclic tetrapeptide structure. This is typically achieved through solid-phase peptide synthesis, followed by cyclization. The key steps include:
Solid-Phase Peptide Synthesis: Sequential addition of amino acids to a resin-bound peptide chain.
Cyclization: Formation of the cyclic structure through the coupling of the terminal amino and carboxyl groups.
Purification: Removal of the peptide from the resin and purification using high-performance liquid chromatography.
Industrial Production Methods: Industrial production of apicidin can be achieved through fermentation processes using genetically modified strains of Fusarium semitectum. Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing yield .
Types of Reactions:
Oxidation: Apicidin can undergo oxidation reactions, particularly at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the pipecolinyl residue, altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products:
Oxidized Apicidin: Modified at the tryptophan residue.
Reduced Apicidin: Modified at the pipecolinyl residue.
Apicidin Analogs: Substituted at various positions on the peptide chain.
Scientific Research Applications
Apicidin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study histone deacetylase inhibition and its effects on gene expression.
Biology: Investigated for its role in modulating cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer, parasitic infections, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery
Mechanism of Action
Apicidin exerts its effects primarily through the inhibition of histone deacetylases. By binding to the catalytic site of these enzymes, apicidin prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis. Key molecular targets include histone deacetylase 1 and histone deacetylase 3 .
Comparison with Similar Compounds
Trichostatin A: Another histone deacetylase inhibitor with a similar mechanism of action.
Vorinostat: A clinically approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A cyclic peptide histone deacetylase inhibitor with potent antitumor activity
Uniqueness of Apicidin:
Broad-Spectrum Activity: Apicidin exhibits a wide range of biological activities, including antiparasitic and antitumor effects.
Irreversible Inhibition: Unlike some other histone deacetylase inhibitors, apicidin’s effects on histone acetylation and gene expression are often irreversible, providing a prolonged therapeutic effect
Apicidin’s unique properties and diverse applications make it a valuable compound in scientific research and drug development.
Properties
IUPAC Name |
(6S,9S,12R)-3-[(2S)-butan-2-yl]-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,26-27,29-30H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42)/t22-,26-,27-,29+,30?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOGUUIOCYMBPV-GTMVXCKXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183506-66-3 | |
Record name | Apicidin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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